Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H21ClN4O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloro-6-methylpyrimidine with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more rigorous purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol .
Scientific Research Applications
Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, and antifungal activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to the presence of the 4-chloro-6-methylpyrimidine moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C14H21ClN4O2 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-11(15)17-12(16-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
SDKDYCKHUYMMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
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